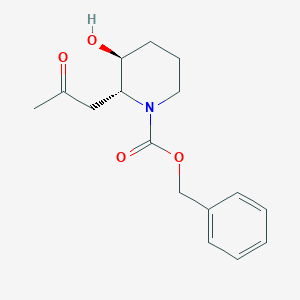

trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine

Description

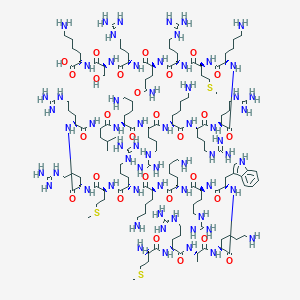

The compound "trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine" is a piperidine derivative, which is a class of organic compounds characterized by a six-membered ring containing five methylene groups and one amine nitrogen. Piperidine derivatives are of significant interest in pharmaceutical research due to their presence in various bioactive molecules and potential therapeutic applications.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, a novel asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of a potent protein kinase inhibitor, was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49% . This suggests that similar synthetic routes could be applicable for the synthesis of "trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine."

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. In one study, the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists was investigated . By limiting the rotational degrees of freedom of the N-substituent, researchers were able to derive conformationally restricted analogues with high affinity toward the mu-opioid receptor. This indicates that the molecular structure, particularly the conformation of the N-substituent, plays a significant role in the biological activity of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, the synthesis of N-benzyl-3-piperidone and its conversion to N-benzyl-3-aryl-3-hydroxy-piperidines was described, and upon catalytic debenzylation, the derivatives with a free hydroxyl group showed normal behavior, whereas the O-acylated derivatives lost the acyloxy group due to hydrogenolysis . This demonstrates the reactivity of the hydroxyl and acyloxy groups in piperidine derivatives, which could be relevant for the chemical reactions involving "trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine."

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and stereochemistry. The enzymatic asymmetrization of a piperidine system was reported, where hydrolysis of N-benzyloxycarbonyl-cis-2,6-(acetoxymethyl)piperidine using Aspergillus niger lipase yielded the corresponding 2R, 6S mono-acetate with high optical purity . This highlights the potential for enzymatic methods to produce optically active piperidines with specific physical and chemical properties.

Scientific Research Applications

1. Divergent Asymmetric Synthesis

A study by Olofsson et al. (2006) describes the divergent synthesis of various 3,5-dioxygenated piperidines, which have notable pharmacological properties. This synthesis includes the transformation of a rac/meso diol mixture into cis-(3R,5S)-diacetate using enzyme- and Ru-catalyzed reactions, demonstrating a method to obtain specific piperidine derivatives with high diastereoselectivity and yield (Olofsson et al., 2006).

2. Routes to trans-4-Aminomethyl-piperidin-3-ol Building Blocks

Gijsen et al. (2008) developed two diastereoselective routes for synthesizing trans-3,4-disubstituted piperidines. These methods highlight the process of introducing the 3,4-trans configuration and the regioselective ring opening of N-benzyl-3,4-epoxy-piperidine, useful for creating specific piperidine derivatives with desired substitution patterns (Gijsen et al., 2008).

3. Bioactive Conformation of Mu-opioid Receptor Antagonists

Research by Le Bourdonnec et al. (2006) focused on elucidating the bioactive conformation of a specific class of mu-opioid receptor antagonists, which include trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. This study contributes to understanding the structural features influencing ligand binding and receptor recognition (Le Bourdonnec et al., 2006).

4. Biohydroxylations by Beauveria bassiana

Aitken et al. (1998) investigated the biohydroxylation of N-benzyloxycarbonyl (Cbz) protected piperidines using the fungus Beauveria bassiana. This study highlights the regiospecificity of hydroxylation in producing predominantly 4-hydroxylated piperidine products, demonstrating a biological approach to modifying piperidine structures (Aitken et al., 1998).

5. Synthesis of Orthogonally Protected Piperidines

Czajgucki et al. (2003) described methods for synthesizing orthogonally protected 4,5-diamino-3-hydroxypentanoic acids. These syntheses are significant for producing edeine analogs, demonstrating the versatility of piperidine derivatives in synthesizing complex molecules (Czajgucki et al., 2003).

properties

IUPAC Name |

benzyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12(18)10-14-15(19)8-5-9-17(14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,14-15,19H,5,8-11H2,1H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZQCUOKMRKTCQ-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153820 | |

| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine | |

CAS RN |

1091605-50-3 | |

| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1091605-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.